N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide
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Overview
Description
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with but-2-ynyl, prop-2-ynyl, and sulfonamide groups, as well as a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes substitution reactions to introduce the but-2-ynyl and prop-2-ynyl groups. The sulfonamide group is then introduced through a sulfonation reaction, followed by chlorination to add the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-carboxamide
- N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-phosphonamide
- N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-thioamide
Uniqueness
N-But-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide, phosphonamide, and thioamide analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-but-2-ynyl-6-chloro-N-prop-2-ynylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-3-5-9-15(8-4-2)18(16,17)11-6-7-12(13)14-10-11/h2,6-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXZEOXFHSBIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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